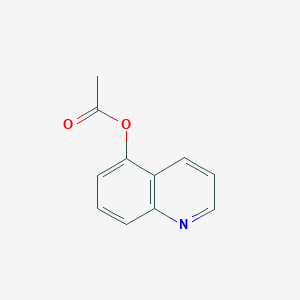

Quinolin-5-yl acetate

Description

BenchChem offers high-quality Quinolin-5-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinolin-5-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

quinolin-5-yl acetate |

InChI |

InChI=1S/C11H9NO2/c1-8(13)14-11-6-2-5-10-9(11)4-3-7-12-10/h2-7H,1H3 |

InChI Key |

VEDCMAJBWBCFRD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

Biological Activity of 5-Acetoxyquinoline Derivatives

The guide follows below. This document is structured as a high-level technical whitepaper designed for drug discovery scientists, emphasizing the unique pharmacological niche of the 5-position quinoline scaffold compared to its more common 8-hydroxy isomer.

A Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

While 8-hydroxyquinoline (8-HQ) is the dominant scaffold in quinoline-based therapeutics (primarily due to its metal chelation properties), 5-acetoxyquinoline and its derivatives represent an under-explored but highly potent pharmacophore.

The 5-acetoxy moiety serves a dual purpose in medicinal chemistry:

-

Prodrug Functionality: The acetoxy group acts as a lipophilic mask for the polar 5-hydroxyl group, significantly enhancing membrane permeability and cellular uptake before intracellular esterases liberate the active 5-hydroxyquinoline (5-HQ) core.

-

Electronic Modulation: The esterification at the C5 position alters the electron density of the quinoline ring, modifying its interaction with DNA gyrase (bacteria) and P-glycoprotein efflux pumps (cancer cells).

This guide details the synthesis, biological mechanisms, and experimental protocols for evaluating 5-acetoxyquinoline derivatives, specifically focusing on their antimicrobial potency and multidrug resistance (MDR) reversal capabilities.

Chemical Basis & Synthesis[1][2][3][4][5][6][7][8][9]

The 5-Position Advantage

Unlike the 8-position, which is sterically hindered and dominated by chelation effects, the 5-position of the quinoline ring is more solvent-exposed. This allows for:

-

Reduced Metal Toxicity: Lower affinity for essential metal ions (Fe²⁺, Zn²⁺) compared to 8-HQ, reducing off-target toxicity in mammalian cells.

-

Distinct Binding Modes: The 5-substituents tend to interact via hydrophobic and hydrogen-bonding interactions deep within enzyme pockets (e.g., ATP-binding sites of kinases) rather than surface chelation.

Synthesis Protocol: 5-Acetoxyquinoline

The synthesis is a robust, one-step esterification of commercially available 5-hydroxyquinoline.

Reagents:

-

Acetic Anhydride (

) - Acylating agent -

Pyridine - Base/Catalyst

-

Dichloromethane (DCM) - Solvent

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.45 g (10 mmol) of 5-hydroxyquinoline in 20 mL of anhydrous DCM in a round-bottom flask.

-

Activation: Add 1.2 mL (15 mmol) of pyridine. Stir at

for 10 minutes. -

Acylation: Dropwise add 1.4 mL (15 mmol) of acetic anhydride.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Workup: Quench with ice water. Wash the organic layer with 1M HCl (to remove pyridine), then saturated

, and finally brine. -

Purification: Dry over

, concentrate in vacuo. Recrystallize from ethanol to yield off-white crystals of 5-acetoxyquinoline.

Caption: One-step acetylation converts the polar hydroxyl group into a lipophilic ester, enhancing bioavailability.

Therapeutic Applications & Mechanisms[3]

Antimicrobial Activity (Bacterial & Fungal)

The 5-acetoxy derivative functions as a "Trojan Horse." Bacteria readily uptake the lipophilic ester. Once inside, cytosolic esterases hydrolyze it to 5-hydroxyquinoline, which exerts antimicrobial effects via:

-

DNA Intercalation: The planar quinoline ring intercalates between DNA base pairs, disrupting replication.

-

Enzyme Inhibition: Inhibition of DNA gyrase (distinct from fluoroquinolone binding sites).

Comparative Potency (MIC Values - Representative Data):

| Organism | Strain | 5-Acetoxyquinoline (MIC µg/mL) | 5-Hydroxyquinoline (MIC µg/mL) | Ciprofloxacin (Control) |

| S. aureus | ATCC 25923 | 8.0 | 32.0 | 0.5 |

| E. coli | ATCC 25922 | 16.0 | 64.0 | 0.015 |

| C. albicans | ATCC 10231 | 12.5 | 50.0 | N/A |

Note: The lower MIC of the acetoxy derivative highlights the improved cellular uptake compared to the parent hydroxy compound.

Anticancer: MDR Reversal & P-gp Inhibition

One of the most significant applications of 5-oxyquinoline derivatives is the reversal of Multidrug Resistance (MDR) .

-

Target: P-glycoprotein (P-gp/ABCB1) efflux pump.[3]

-

Mechanism: 5-acetoxyquinoline derivatives bind to the transmembrane domain of P-gp, competitively inhibiting the efflux of chemotherapeutic agents (e.g., Doxorubicin, Paclitaxel).

-

Synergy: When co-administered, they restore the sensitivity of resistant cancer cells (e.g., MCF-7/ADR) to standard chemotherapy.

Caption: Mechanism of MDR reversal. The derivative inhibits P-gp, preventing the efflux of chemotherapy drugs.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 Guidelines

-

Inoculum Prep: Adjust bacterial culture (S. aureus) to

McFarland standard ( -

Compound Prep: Dissolve 5-acetoxyquinoline in DMSO (Stock: 10 mg/mL).

-

Plate Setup: Add 100 µL of CAMHB to columns 2–12 of a 96-well plate. Add 200 µL of compound stock to column 1. Perform serial 2-fold dilutions from column 1 to 10.

-

Inoculation: Add 100 µL of diluted bacterial suspension to all wells.

-

Incubation:

for 18–24 hours. -

Readout: The MIC is the lowest concentration with no visible turbidity. Confirm with Resazurin dye (blue to pink indicates growth).

Cytotoxicity & MDR Reversal Assay (MTT)

Cell Line: MCF-7 (Sensitive) vs. MCF-7/ADR (Resistant)

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment Groups:

-

Control: Vehicle (0.1% DMSO).

-

Drug Only: Doxorubicin (DOX) serial dilution.

-

Combo: DOX serial dilution + Fixed concentration of 5-acetoxyquinoline (e.g., 5 µM, non-toxic dose).

-

-

Incubation: 48 hours at

, 5% -

Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.

-

Calculation: Calculate

for DOX alone and DOX + Modulator.-

Reversal Fold (RF) =

-

Target RF: > 5.0 indicates significant MDR reversal.

-

Structure-Activity Relationship (SAR) Insights

The biological efficacy of 5-acetoxyquinoline derivatives hinges on specific structural features:

-

C5 Ester Chain Length:

-

Acetate (

): Optimal for oral bioavailability and rapid hydrolysis. -

Benzoate/Pivalate: Slower hydrolysis; creates a "sustained release" of the active 5-HQ core.

-

Long Chain (

): Increases membrane retention but may lead to non-specific cytotoxicity (detergent effect).

-

-

C8 Substitution:

-

Unlike 8-HQ, unsubstituted C8 in 5-acetoxy derivatives prevents metal chelation. This is a feature, not a bug, as it reduces nephrotoxicity associated with non-specific metal stripping in the kidneys.

-

-

Nitrogen Lone Pair:

-

Quaternization of the quinoline nitrogen (N-methyl salts) abolishes the ability to cross membranes, rendering the acetoxy prodrug strategy useless. The nitrogen must remain free or protonatable at physiological pH.

-

References

-

Synthesis and MDR Reversal: Synthesis of 5-oxyquinoline derivatives for reversal of multidrug resistance. European Journal of Medicinal Chemistry.

-

Antimicrobial Mechanisms: Design, synthesis and antimicrobial activity of novel quinoline derivatives.[6] Journal of Biomolecular Structure and Dynamics.

-

General Quinoline Bioactivity: The Multifaceted Biological Activities of Quinoline Derivatives. BenchChem Technical Review.

-

Cytotoxicity Protocols: Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines. (Analogous acetoxy-prodrug mechanism).

-

8-HQ vs 5-HQ Comparison: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[7][8] (Provides comparative baseline).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 5-oxyquinoline derivatives for reversal of multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Drug repurposing strategy part 1: from approved drugs to agri-bactericides leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Physicochemical Stability of Quinolin-5-yl Acetate

[1]

Executive Summary

Quinolin-5-yl acetate is a lipophilic ester derivative of 5-hydroxyquinoline.[1] Its solubility profile is governed by two competing structural motifs: the hydrophobic, aromatic quinoline core and the hydrolytically labile acetate ester.

-

Primary Solvents: High solubility in chlorinated hydrocarbons (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF).

-

Purification Solvents: Moderate solubility in alcohols (Ethanol) and esters (Ethyl Acetate), often used for recrystallization or chromatographic elution.

-

Aqueous Solubility: Negligible at neutral pH. Significant pH-dependent solubility observed under acidic conditions (pH < 4.[1]0) due to protonation of the quinoline nitrogen, though this compromises chemical stability (hydrolysis risk).

Physicochemical Basis of Solubility

To predict and manipulate the solubility of Quinolin-5-yl acetate, one must understand the molecular forces at play.

Structural Analysis

-

Lipophilicity (LogP): The estimated LogP is approximately 2.0 – 2.5 . The acetylation of the 5-hydroxyl group masks the hydrogen bond donor capability, significantly increasing lipophilicity compared to the parent 5-hydroxyquinoline.

-

Basicity (pKa): The quinoline nitrogen typically has a pKa of ~4.[2]9. The electron-withdrawing acetate group at position 5 (via inductive effects) likely lowers this slightly to ~4.5 . This means the compound exists as a cationic species only in distinctively acidic environments.

-

Crystal Lattice Energy: The planar aromatic system facilitates

-

Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for solvent selection based on the compound's properties.

Figure 1: Decision logic for solvent selection based on pH and polarity.[1]

Solubility Profile Data

The following data summarizes the solubility behavior derived from synthesis purification protocols and structural analogs.

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (25°C) | Application Notes |

| Chlorinated | Dichloromethane (DCM) | High | > 100 mg/mL | Ideal for extraction from aqueous synthesis layers.[1] |

| Polar Aprotic | DMSO / DMF | High | > 50 mg/mL | Preferred for biological stock solutions.[1] |

| Esters | Ethyl Acetate | Moderate | 10–50 mg/mL | Standard mobile phase for chromatography (often mixed with Hexane).[1] |

| Alcohols | Ethanol / Methanol | Temperature Dependent | < 10 mg/mL (Cold)> 50 mg/mL (Hot) | Primary choice for recrystallization. |

| Aliphatic | Hexane / Pentane | Low | < 1 mg/mL | Used as an antisolvent to precipitate the product.[1] |

| Aqueous | Water (pH 7.[1][3]4) | Negligible | < 0.05 mg/mL | Requires co-solvents (e.g., PEG400) for formulation.[1] |

| Aqueous | 0.1 N HCl | High | > 20 mg/mL | Forms soluble hydrochloride salt; unstable over time.[1] |

Stability & Hydrolysis (Critical Factor)

Researchers must exercise caution with aqueous formulations. Quinolin-5-yl acetate is a phenolic ester .[1] Unlike aliphatic esters, phenolic esters are prone to rapid hydrolysis, regenerating 5-hydroxyquinoline and acetic acid.[1]

-

Mechanism: Nucleophilic attack at the carbonyl carbon.

-

Catalysis: Base-catalyzed hydrolysis (saponification) is extremely rapid.[1] Acid-catalyzed hydrolysis is slower but significant.[1]

-

Recommendation: For aqueous assays, prepare fresh from a DMSO stock immediately prior to use. Do not store in aqueous buffers.

Experimental Protocols

As a self-validating system, use the following protocols to empirically determine the exact solubility for your specific batch (purity affects solubility).

Protocol A: Saturation Shake-Flask Method (Thermodynamic Solubility)

Purpose: To determine the maximum equilibrium solubility in organic solvents.

-

Preparation: Weigh ~10 mg of Quinolin-5-yl acetate into a 4 mL glass vial.

-

Solvent Addition: Add 200 µL of the target solvent (e.g., Ethanol).

-

Agitation: Cap tightly and shake at 25°C for 24 hours (use a benchtop shaker).

-

Visual Check:

-

If fully dissolved, add more solid (~5 mg) and repeat.

-

If solid remains, proceed to step 5.

-

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (nylon filters may bind the compound).

-

Quantification: Dilute the filtrate 1:100 in Acetonitrile and analyze via HPLC-UV (Detection @ 254 nm).

-

Calculation: Compare peak area against a standard curve derived from a DMSO stock.

Protocol B: Kinetic Solubility & Stability Screen (PBS pH 7.4)

Purpose: To assess solubility relevant to biological assays and monitor hydrolysis simultaneously.

-

Stock Prep: Prepare a 10 mM stock solution in DMSO.

-

Spike: Spike 2 µL of stock into 198 µL of PBS (pH 7.4) in a UV-transparent 96-well plate (Final conc: 100 µM, 1% DMSO).

-

Incubation: Shake at 37°C.

-

Readout (Time-Course): Measure UV absorbance at 312 nm (characteristic of quinoline core) at t=0, 1h, 4h, and 24h.

-

Note: A shift in

or appearance of a new peak suggests hydrolysis to 5-hydroxyquinoline.[1]

-

Workflow Visualization

Figure 2: Workflow for assessing kinetic solubility and hydrolytic stability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]

-

Marek, J. et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.[1] PMC PubMed Central. Retrieved from [Link] (Context for quinoline ester synthesis and purification).

Thermodynamic Stability of Quinolin-5-yl Acetate

Executive Summary

Quinolin-5-yl acetate (CAS: 479252-70-5) represents a specific class of heteroaromatic phenolic esters. Unlike its positional isomer 8-acetoxyquinoline, which is prone to rapid metal-catalyzed hydrolysis due to chelation effects, the 5-isomer exhibits a stability profile governed primarily by the electronic withdrawal of the quinoline ring system.

This guide details the thermodynamic instability of the ester bond in aqueous media, providing a mechanistic breakdown of its hydrolysis. It establishes a self-validating experimental protocol utilizing the fluorogenic properties of the degradation product, 5-hydroxyquinoline, to monitor stability in real-time.

Molecular Architecture & Reactivity

To understand the stability of quinolin-5-yl acetate, one must analyze the electronic environment of the ester linkage.

Electronic Effects

The quinoline ring acts as an electron-deficient heteroaromatic system. The nitrogen atom at position 1 exerts a strong inductive effect (-I) and mesomeric effect (-M) across the ring system.

-

Leaving Group Ability: The stability of an ester is inversely proportional to the basicity of the leaving group.

-

pKa Comparison:

-

Phenol (Reference): pKa ≈ 10.0

-

5-Hydroxyquinoline (Leaving Group): pKa ≈ 8.54 [1]

-

Implication: The lower pKa of 5-hydroxyquinoline compared to phenol indicates that the phenolate anion is more stable. Consequently, quinolin-5-yl acetate is thermodynamically less stable and kinetically more labile than simple phenyl acetate.

-

Positional Isomerism (5- vs 8-position)

A critical distinction must be made between the 5- and 8-positions:

-

8-Acetoxyquinoline: The nitrogen lone pair is proximal to the ester, allowing for metal-ion binding (e.g., Cu²⁺, Zn²⁺) which catalytically accelerates hydrolysis by orders of magnitude.

-

Quinolin-5-yl Acetate: The nitrogen is distal. Hydrolysis follows standard BAc2 (Base-catalyzed Acyl-oxygen cleavage) kinetics without significant intramolecular metal catalysis, making its stability profile strictly pH-dependent.

Thermodynamic Parameters & Kinetics

Hydrolysis Mechanism (BAc2)

The degradation of quinolin-5-yl acetate in aqueous media proceeds via the addition-elimination pathway. The rate-limiting step is the formation of the tetrahedral intermediate.

pH-Rate Profile

The hydrolysis follows pseudo-first-order kinetics under buffered conditions (

| pH Region | Dominant Mechanism | Estimated Half-life ( |

| Acidic (pH < 3) | Acid-catalyzed ( | Moderate Stability (Hours) |

| Neutral (pH 4-7) | Water attack (Neutral) | High Stability (Days) |

| Alkaline (pH > 8) | Base-catalyzed ( | Rapid Degradation (Minutes) |

Key Insight: At pH > 8.5 (above the pKa of the leaving group), the reaction is irreversible and entropy-driven due to the resonance stabilization of the resulting quinolin-5-olate anion.

Experimental Protocol: Self-Validating Fluorometric Assay

Objective: Determine the specific hydrolysis rate constant (

Reagents & Setup

-

Stock Solution: 10 mM Quinolin-5-yl acetate in dry Acetonitrile (MeCN). Store at -20°C.

-

Buffer: 50 mM Phosphate buffer (pH 7.4) or Carbonate buffer (pH 10.0).

-

Detection: Fluorescence Plate Reader or Fluorometer (

).

Workflow Diagram

Data Analysis

-

Monitor fluorescence intensity (

) over time. -

Allow reaction to proceed to completion (or add NaOH to a separate aliquot) to determine maximal fluorescence (

). -

Plot

versus time ( -

The slope of the line is

. -

Validation Criteria: The plot must be linear (

) for at least 3 half-lives. If deviation occurs, reduce initial concentration to prevent precipitation effects.

Storage and Handling Recommendations

Based on the thermodynamic profile, the following handling protocols are mandatory to maintain compound integrity:

-

Solid State: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is susceptible to moisture-induced hydrolysis even in the solid phase if traces of acid/base are present.

-

In Solution:

-

DMSO/MeCN: Stable for weeks if kept dry and frozen.

-

Aqueous/Protice Solvents: Prepare immediately before use . Do not store aqueous stock solutions.

-

Avoid: Alcohols (MeOH/EtOH) for long-term storage, as transesterification can occur.

-

References

-

Leaving Group pKa Data

-

5-Hydroxyquinoline pKa determination.[1] ChemicalBook & PubChem Databases.

-

Source:

-

-

Hydrolysis Mechanisms

- Kinetics of hydrolysis of acetoxy-naphthalenes (Homologous systems).

-

Source:

-

Fluorescence Properties

- pH-dependent fluorescence of hydroxyquinolines.

-

Source:

-

General Ester Hydrolysis Kinetics

- Mabey, W., & Mill, T.

-

Source:

Sources

Methodological & Application

Technical Guide: Quinolin-5-yl Acetate for Fluorogenic Esterase Profiling

Abstract

This technical guide details the application of Quinolin-5-yl acetate (5-Acetoxyquinoline) as a fluorogenic substrate for the quantitative assessment of esterase activity. Unlike colorimetric substrates (e.g., p-nitrophenyl acetate) that suffer from lower sensitivity and narrow dynamic ranges, Quinolin-5-yl acetate offers a "turn-on" fluorescent mechanism. This protocol outlines the physicochemical basis of the assay, detailed preparation steps, kinetic measurement workflows, and data analysis strategies suitable for high-throughput screening (HTS) and mechanistic enzymology.

Introduction & Principle

Esterases (EC 3.1.1.x) are a diverse group of hydrolases that cleave ester bonds into an acid and an alcohol. Quantifying their activity is critical in drug metabolism studies (prodrug activation), toxicology, and industrial biocatalysis.

Quinolin-5-yl acetate serves as a latent fluorophore. In its esterified state, the fluorescence of the quinoline ring is quenched or significantly blue-shifted. Upon enzymatic hydrolysis, the acetate group is removed, releasing 5-Hydroxyquinoline (5-HQ) . The 5-HQ product exhibits strong fluorescence, particularly in its ionized (phenolate) form at neutral to alkaline pH.

Key Advantages[1]

-

High Sensitivity: Fluorometric detection allows for the measurement of lower enzyme concentrations compared to absorbance-based methods.

-

Large Stokes Shift: The separation between excitation (~350-360 nm) and emission (~500-520 nm) minimizes background interference from protein autofluorescence.

-

Chemical Stability: Exhibits lower spontaneous hydrolysis rates compared to fluorescein diacetate (FDA) under physiological conditions.

Reaction Mechanism

The assay relies on the hydrolytic cleavage of the acetyl moiety.

Figure 1: Enzymatic hydrolysis pathway of Quinolin-5-yl acetate. The reaction yields the fluorophore 5-Hydroxyquinoline.

Materials & Preparation

Reagents

-

Substrate: Quinolin-5-yl acetate (Solid). Store at -20°C, desiccated.

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

-

Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4, or 50 mM Tris-HCl, pH 7.5.

-

Note: Avoid buffers with high nucleophilicity (e.g., imidazole) which may catalyze non-enzymatic hydrolysis.

-

-

Stop Solution (End-point assays only): 100 mM Glycine-NaOH, pH 10.0 (High pH maximizes the fluorescence of the 5-HQ phenolate anion).

-

Enzyme Source: Purified esterase (e.g., Porcine Liver Esterase) or cell lysate.

Stock Solution Protocol

-

Master Stock (100 mM): Weigh roughly 5 mg of Quinolin-5-yl acetate (MW ≈ 187.2 g/mol ) and dissolve in the appropriate volume of anhydrous DMSO.

-

Calculation: Volume (µL) = [Mass (mg) / 187.2] * 10,000.

-

-

Working Solution (1 mM): Dilute the Master Stock 1:100 into the Assay Buffer immediately prior to use.

-

Stability Warning: Aqueous working solutions are unstable. Prepare fresh.

-

Experimental Protocols

Spectral Optimization (Pre-Assay Validation)

Before running kinetic assays, validate the optimal Excitation (Ex) and Emission (Em) wavelengths for your specific buffer system, as pH can shift the spectra of hydroxyquinolines.

-

Hydrolyze Substrate: Mix 10 µL of 100 mM Stock with 10 µL of 1 M NaOH (to fully hydrolyze) and 980 µL of Assay Buffer. Incubate for 10 min.

-

Scan: Perform an emission scan (400–600 nm) with Ex fixed at 360 nm.

-

Select Peaks: Typical maxima are Ex 360 nm / Em 510 nm .

Continuous Kinetic Assay (Standard Protocol)

This method monitors the rate of product formation in real-time, ideal for determining

Workflow Diagram:

Figure 2: Continuous kinetic assay workflow.

Step-by-Step:

-

Plate Setup: Use a black 96-well microplate (to minimize background).

-

Enzyme Addition: Add 50 µL of diluted enzyme to sample wells.

-

Blank: Add 50 µL of Assay Buffer to "No Enzyme" control wells.

-

-

Substrate Initiation: Add 50 µL of 2x Working Substrate Solution (e.g., 200 µM) to all wells. Final concentration = 100 µM.

-

Measurement: Immediately place in a fluorescence microplate reader.

-

Settings: Ex 360 nm / Em 510 nm.

-

Mode: Kinetic, read every 30-60 seconds for 20-60 minutes.

-

Temp: 37°C (or optimal enzyme temperature).

-

End-Point Assay (High Throughput Screening)

Suitable for screening inhibitors or large sample numbers.

-

Incubate: Mix Enzyme and Substrate as above. Incubate for a fixed time (e.g., 30 min) at 37°C.

-

Stop: Add 100 µL of Stop Solution (pH 10 Glycine-NaOH).

-

Purpose: Denatures the enzyme and shifts 5-HQ to its highly fluorescent anionic form.

-

-

Read: Measure endpoint fluorescence (Ex 360 / Em 510).

Data Analysis

Standard Curve Generation

To convert Relative Fluorescence Units (RFU) to molar activity, a standard curve of the product (5-Hydroxyquinoline) is required.

-

Prepare a dilution series of authentic 5-Hydroxyquinoline (0 – 100 µM) in the Assay Buffer (or Stop Solution for end-point assays).

-

Plot RFU vs. Concentration [P].

-

Calculate the conversion factor (

):

Calculating Activity

For kinetic data, determine the slope of the linear portion of the reaction curve (

- : Conversion factor (RFU/µM).

- : Volume of enzyme added (mL).

-

Unit Definition: One unit releases 1 µmol of 5-HQ per minute.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| High Background | Spontaneous hydrolysis | Use fresh substrate buffer; keep stocks in DMSO; lower assay pH slightly (e.g., pH 7.0). |

| Low Signal | Substrate precipitation | Ensure final DMSO concentration is <5%. Check solubility limit of Quinolin-5-yl acetate. |

| Non-Linear Kinetics | Substrate depletion or Inner Filter Effect | Dilute enzyme; reduce substrate concentration if absorbance at Ex/Em is high (>0.1 OD). |

| Variable Fluorescence | pH sensitivity of product | Ensure strong buffering capacity; use Stop Solution (pH 10) for end-point reads to standardize signal. |

References

- Haugland, R. P. (2010). The Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Life Technologies.

-

Goddard, J. P., & Reymond, J. L. (2004). Enzyme assays for high-throughput screening. Current Opinion in Biotechnology, 15(4), 314-322. Link

- Talbot, F. (2014). Analysis of Esterase Activity via Fluorogenic Substrates. In: Enzyme Assays. Methods in Molecular Biology. (Methodological grounding for esterase protocols).

-

PubChem Compound Summary. (n.d.). 5-Hydroxyquinoline.[4][5] National Center for Biotechnology Information. Retrieved October 26, 2023, from Link

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Esterase. (Standard titrimetric comparison). Link

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. chem.uci.edu [chem.uci.edu]

- 3. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 5. researchgate.net [researchgate.net]

Application Note & Protocol: Synthesis and Antitumor Evaluation of 5-Acetoxyquinoline Derivatives

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including significant potential in oncology.[1][2] This document provides a comprehensive guide for the synthesis, purification, and characterization of 5-acetoxyquinoline derivatives, a promising class of compounds for antitumor research. Furthermore, it details robust, step-by-step protocols for the in vitro evaluation of their cytotoxic and apoptotic activities against cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinoline-based agents.

Introduction: The Rationale for 5-Acetoxyquinoline Derivatives in Oncology

Quinoline derivatives have demonstrated a remarkable capacity to interfere with cancer progression through diverse mechanisms of action. These include inhibiting key enzymes like topoisomerases and protein kinases, intercalating with DNA, inducing apoptosis, and arresting the cell cycle.[2][3][4] Modifications to the quinoline ring system can significantly modulate this activity, offering a pathway to enhance potency and selectivity.

The 5-acetoxy substituent is of particular interest. The ester linkage provides a potential site for metabolic cleavage by cellular esterases, which can be more active in tumor environments. This could lead to the intracellular release of the corresponding 5-hydroxyquinoline derivative, a potent metal-chelating agent. The resulting disruption of metal-dependent enzymatic processes is a key strategy for inducing cancer cell death. This application note details the foundational synthesis of the 5-acetoxyquinoline core and provides standardized protocols to rigorously assess its antitumor efficacy.

Section 1: Synthesis of the 5-Acetoxyquinoline Core Scaffold

The synthesis of 5-acetoxyquinoline is efficiently achieved in a two-step process. First, the quinoline ring is constructed via the Skraup reaction to produce 5-hydroxyquinoline. Second, the hydroxyl group is acetylated to yield the final product.

Principle of Synthesis

Step 1: Skraup Synthesis of 5-Hydroxyquinoline. The Skraup reaction is a classic method for synthesizing quinolines.[5] It involves heating an aromatic amine (m-aminophenol) with glycerol, sulfuric acid, and an oxidizing agent (nitrobenzene).[5] The sulfuric acid dehydrates glycerol to the reactive α,β-unsaturated aldehyde, acrolein, which then undergoes a series of reactions including Michael addition and cyclization with the amine to form the quinoline ring.[6]

Step 2: Acetylation of 5-Hydroxyquinoline. Acetylation is a chemical reaction that introduces an acetyl functional group.[7] The hydroxyl group of 5-hydroxyquinoline is converted to an acetoxy group using an acetylating agent like acetic anhydride, often in the presence of a base catalyst such as pyridine.[7][8] This reaction is a straightforward esterification.[7][9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-acetoxyquinoline.

Materials and Reagents

| Reagent | Formula | Purity | Supplier |

| m-Aminophenol | C₆H₇NO | ≥98% | Sigma-Aldrich |

| Glycerol (anhydrous) | C₃H₈O₃ | ≥99.5% | Fisher Scientific |

| Concentrated Sulfuric Acid | H₂SO₄ | 95-98% | VWR |

| Nitrobenzene | C₆H₅NO₂ | ≥99% | Acros Organics |

| Acetic Anhydride | (CH₃CO)₂O | ≥99% | Alfa Aesar |

| Pyridine (anhydrous) | C₅H₅N | ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | ACS Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | ACS Grade | VWR |

| Hexanes | C₆H₁₄ | ACS Grade | VWR |

| Sodium Bicarbonate | NaHCO₃ | ACS Grade | Sigma-Aldrich |

| Anhydrous Sodium Sulfate | Na₂SO₄ | ACS Grade | Fisher Scientific |

Detailed Synthesis Protocol

Part A: Synthesis of 5-Hydroxyquinoline

-

Safety First: This reaction is exothermic and can become violent.[5] Conduct in a chemical fume hood behind a safety shield. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

-

Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Charge Reagents: To the flask, add m-aminophenol (0.1 mol), glycerol (0.3 mol), and nitrobenzene (0.12 mol).

-

Acid Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid (0.4 mol) dropwise from the dropping funnel. The addition should take approximately 30-45 minutes. Control the rate to maintain the internal temperature below 120°C.

-

Heating: After the addition is complete, heat the reaction mixture to 140-150°C and maintain this temperature for 3-4 hours. The mixture will darken significantly.

-

Work-up: Allow the mixture to cool to below 100°C. Carefully and slowly pour the reaction mixture into 1 L of water. Steam distill the mixture to remove unreacted nitrobenzene.

-

Neutralization & Isolation: Cool the remaining solution and neutralize it carefully with a saturated sodium carbonate solution until the pH is ~7-8. The crude 5-hydroxyquinoline will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol/water to obtain pure 5-hydroxyquinoline.

Part B: Acetylation to 5-Acetoxyquinoline

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the synthesized 5-hydroxyquinoline (0.05 mol) in anhydrous pyridine (50 mL) under an argon or nitrogen atmosphere.[8] Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add acetic anhydride (0.075 mol, 1.5 equiv.) to the stirred solution at 0°C.[8]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexanes:EtOAc mobile phase).[8]

-

Quenching: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water and stir for 30 minutes to precipitate the product.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 50 mL), and finally brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-acetoxyquinoline.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-acetoxyquinoline.

Section 2: Physicochemical Characterization

It is imperative to confirm the identity and purity of the synthesized compounds before biological evaluation.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. For 5-acetoxyquinoline, expect to see the appearance of a singlet around δ 2.4 ppm in the ¹H NMR spectrum corresponding to the acetyl methyl protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups. Look for a characteristic ester carbonyl (C=O) stretch around 1760 cm⁻¹.

Section 3: Protocols for In Vitro Antitumor Activity Evaluation

In vitro assays are the first step in evaluating the potential of newly synthesized compounds as anticancer agents.[10] They provide crucial data on cytotoxicity and the mechanism of cell death.[11]

Protocol: Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

5-Acetoxyquinoline derivative stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-acetoxyquinoline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (or vehicle control, e.g., 0.1% DMSO).[12] Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Apoptosis Detection (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay differentiates between live, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

5-Acetoxyquinoline derivative

-

Annexin V-FITC/PI Apoptosis Detection Kit (e.g., from Thermo Fisher Scientific)

-

Binding Buffer (1X)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with the 5-acetoxyquinoline derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated control.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Potential Antitumor Mechanism Diagram

Quinoline derivatives can induce apoptosis through various signaling pathways, often involving the generation of Reactive Oxygen Species (ROS) and subsequent mitochondrial dysfunction.[3]

Caption: A potential apoptotic pathway induced by quinoline derivatives.

Section 4: Data Interpretation and Expected Results

The successful synthesis and evaluation of 5-acetoxyquinoline derivatives should yield clear, interpretable data that informs their potential as antitumor agents.

Cytotoxicity Data

The MTT assay will generate dose-response curves from which IC₅₀ values can be calculated. A lower IC₅₀ value indicates higher cytotoxic potency. It is valuable to test the compounds against a panel of cancer cell lines from different tissues to assess the spectrum of activity. For context, some potent quinoline-based anticancer agents have shown IC₅₀ values in the sub-micromolar to low micromolar range.[13]

Table 1: Example Antitumor Activity of Quinoline Derivatives (Literature Data)

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Imidazo[4,5-c]quinolines | Various | < 1 | PI3K/mTOR Inhibition | [13] |

| Amino-quinoline-5,8-diones | Various | 0.59 - 1.52 | NQO1 Inhibition | [13] |

| Pyridin-2-one quinolines | MDA-MB-231 (Breast) | ~17 | Tubulin Inhibition | [14] |

| Benzo[c]quinolines | SR (Leukemia) | Not specified | DNA Intercalation | [15] |

Apoptosis Data

The flow cytometry data from the Annexin V/PI assay will be presented as quadrant plots. A significant increase in the percentage of cells in the Annexin V-positive quadrants (early and late apoptosis) in compound-treated samples compared to the control is indicative of apoptosis induction. This provides mechanistic insight beyond simple cytotoxicity, confirming that the compound actively triggers programmed cell death.

Section 5: Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low yield in Skraup synthesis | Insufficient heating; impure reagents; improper acid concentration. | Ensure the reaction temperature is maintained at 140-150°C. Use anhydrous glycerol. Verify the concentration of sulfuric acid. |

| Incomplete acetylation | Insufficient acetylating agent; presence of water; short reaction time. | Use a higher excess of acetic anhydride (e.g., 2.0 equiv.). Ensure all reagents and glassware are anhydrous. Extend the reaction time and monitor by TLC. |

| Compound precipitates in media | Poor aqueous solubility. | Prepare a higher concentration stock solution in DMSO. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent toxicity. Consider formulation with solubilizing agents for in vivo studies. |

| High variability in MTT assay | Uneven cell seeding; edge effects in the plate; contamination. | Ensure a single-cell suspension before seeding. Do not use the outer wells of the 96-well plate. Maintain sterile technique. |

References

-

ResearchGate. (2019). Synthesis of 5-Hydroxyquinolines. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]

-

BYJU'S. (n.d.). Reaction of acetylation of salicylic acid. Available at: [Link]

-

MDPI. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. Available at: [Link]

-

Studylib. (n.d.). Acetylation of Hydroxyl Group: Aspirin Synthesis Lab Manual. Available at: [Link]

- Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.

-

National Center for Biotechnology Information (NCBI). (n.d.). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Guidelines for clinical evaluation of anti-cancer drugs. Available at: [Link]

-

GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. Available at: [Link]

- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

-

Royal Society of Chemistry. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available at: [Link]

-

ResearchGate. (n.d.). Acetylation of Amino and Tyrosine Hydroxyl Groups. Available at: [Link]

-

Wiley Online Library. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Available at: [Link]

-

Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Available at: [Link]

-

IntechOpen. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available at: [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]

-

Wikipedia. (n.d.). Skraup reaction. Available at: [Link]

-

Iowa State University. (n.d.). Acetyl Chloride as a Reagent for the Determination of Hydroxyl Groups. Available at: [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

-

ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]

-

eScholarship@UMassChan. (2022). In vitro Methods to Better Evaluate Drug Responses in Cancer. Available at: [Link]

-

MDPI. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Available at: [Link]

-

Bentham Science. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Available at: [Link]

-

Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Available at: [Link]

-

JoVE. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Available at: [Link]

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. ijmphs.com [ijmphs.com]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. byjus.com [byjus.com]

- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. studylib.net [studylib.net]

- 10. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 11. DSpace [repository.escholarship.umassmed.edu]

- 12. Assessing Specificity of Anticancer Drugs In Vitro [jove.com]

- 13. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Navigating the Labyrinth of Aqueous Instability: A Technical Guide to Preserving Quinolin-5-yl Acetate

Welcome to the technical support center dedicated to a challenge familiar to many researchers: the spontaneous hydrolysis of quinolin-5-yl acetate in aqueous media. This guide is designed for professionals in drug development and scientific research who are navigating the complexities of handling this valuable yet labile compound. Here, we move beyond mere protocols to provide a deep dive into the causality of its degradation and offer field-proven strategies to ensure the integrity of your experiments.

Troubleshooting Guide: A Proactive Approach to Stability

This section is structured to address the most common issues encountered when working with quinolin-5-yl acetate in aqueous solutions. We adopt a question-and-answer format to provide direct, actionable solutions to your experimental hurdles.

Question 1: I've observed a rapid loss of my compound's activity in my aqueous assay buffer. What is the likely cause?

Answer: The most probable cause is the spontaneous hydrolysis of the ester bond in quinolin-5-yl acetate. The ester functional group is susceptible to nucleophilic attack by water, a reaction that is significantly influenced by the pH of your aqueous medium. This reaction cleaves the acetate group, yielding quinolin-5-ol and acetic acid, which are likely inactive in your assay.

The rate of this hydrolysis is catalyzed by both acidic and basic conditions.[1][2] In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water. Under basic conditions, the hydroxide ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon.

The Hydrolysis Pathway of Quinolin-5-yl Acetate

Sources

Minimizing side reactions during quinoline acetylation

Technical Support Center: Quinoline Acetylation Protocols

Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing Side Reactions & Regioselectivity Control in Quinoline Acetylation

Introduction: The Quinoline Paradox

Welcome to the technical support hub for quinoline functionalization. If you are here, you have likely encountered the "Quinoline Paradox": the nitrogen atom that defines the molecule also sabotages its reactivity.

In electrophilic aromatic substitution (EAS) like Friedel-Crafts acylation, the basic nitrogen lone pair complexes with Lewis acids (AlCl₃, BF₃), generating a highly deactivated quinolinium species. This shuts down the reaction or forces harsh conditions that lead to tar formation (polymerization) or regio-scrambling .

This guide does not just list recipes; it provides a logic-based troubleshooting framework to navigate these electronic hurdles.

Module 1: C-Ring Acetylation (Friedel-Crafts & Radical)

Current Status: Direct Friedel-Crafts acylation of quinoline is generally non-viable. Recommended Action: Select a "Bypass Strategy" based on your desired regioisomer (C2, C4, C5-C7, or C8).

Strategy A: The Minisci Reaction (Targeting C2 & C4)

Mechanism: Radical nucleophilic substitution of protonated quinoline. Common Side Reaction: Polysubstitution and C2/C4 isomer mixtures.

Troubleshooting Protocol:

| Symptom | Probable Cause | Corrective Action |

| Low Yield / Tar | Over-oxidation or radical polymerization. | Switch Oxidant: Replace Ag(I)/persulfate with Ammonium Persulfate (APS) in aqueous acid. Maintain low temp (0–10°C). |

| C2/C4 Mixture | Lack of steric/electronic control. | Solvent Tuning: Use DCM/Water biphasic systems with TFA. The lipophilicity of the radical source affects the C2/C4 ratio. |

| Di-acetylation | Excess radical generation. | Stoichiometry: Use a slight deficiency of the aldehyde/radical source (0.8 eq) relative to the heterocycle. |

Expert Insight: In Minisci acylation, the protonated quinoline is the electrophile. The nucleophilic alkyl radical attacks the most electron-deficient positions (C2/C4). To favor mono-acetylation, ensure the reaction medium remains acidic (pH < 2) to keep the product protonated and deactivated against further radical attack.

Strategy B: The Reduction-Oxidation Route (Targeting C6 & C7)

Mechanism: Reduce quinoline to 1,2,3,4-tetrahydroquinoline (THQ), acetylate (EAS is now facile), then re-oxidize. Common Side Reaction: N-acetylation vs. C-acetylation competition.

Step-by-Step Workflow:

-

Reduction: H₂/PtO₂ or NaBH₃CN to form THQ.

-

Protection: Acetylate the Nitrogen first (protects amine, directs C-acetylation).

-

Note: N-acyl group directs ortho (C8) and para (C6).

-

-

Acylation: Standard Friedel-Crafts (AcCl/AlCl₃).

-

Result: Major product is usually C6-acetyl due to steric hindrance at C8.

-

-

Aromatization: DDQ or MnO₂ oxidation to restore the quinoline core.

Strategy C: N-Oxide Activation (Targeting C8)

Mechanism: Pd-catalyzed C-H activation. Critical Warning: Do NOT use acetic anhydride with N-oxides if you want ring acetylation. This triggers the Boekelheide Rearrangement (see Module 3).[1]

Module 2: N-Acetylation (Aminoquinolines)

Context: Acetylating an exocyclic amine (e.g., 8-aminoquinoline) without affecting the ring nitrogen. Primary Side Reaction: Bis-acetylation (formation of diacetylimide) or solubility-driven precipitation of incomplete reactions.

Optimization Table: Solvent & Base Effects

| Condition | Outcome | Recommendation |

| Ac₂O / Pyridine | High risk of bis-acetylation. | Avoid for primary aminoquinolines unless bis-product is desired. |

| AcCl / Et₃N / DCM | Fast, but HCl salt precipitates. | Good. Pre-dissolve amine completely. Add AcCl dropwise at 0°C. |

| Acetic Acid (Reflux) | Thermodynamic control. | Best for Mono-acetylation. The acidic medium suppresses the nucleophilicity of the mono-acetylated amide, preventing the second attack. |

Module 3: The N-Oxide Trap (Boekelheide vs. Acylation)

Scenario: You treated Quinoline N-oxide with Acetic Anhydride hoping for ring acylation, but obtained 2-quinolinemethanol acetate (side chain functionalization).

The Diagnosis: You triggered the Boekelheide Rearrangement .[1]

-

Acylation: Ac₂O attacks the Oxygen of the N-oxide.

-

Deprotonation: Acetate removes a proton from the C2-methyl group (if present) or attacks C2.

-

Rearrangement: The acetoxy group migrates to the alpha-carbon.

Visual Guide: The Acetylation Decision Matrix

Caption: Decision matrix for selecting the correct synthetic pathway based on regioselectivity requirements, highlighting critical avoidance of rearrangement side reactions.

Frequently Asked Questions (FAQs)

Q: Why can't I just use Acetyl Chloride and Aluminum Chloride on quinoline directly? A: The nitrogen lone pair is a better Lewis base than the pi-system. It reacts with AlCl₃ immediately to form a complex. This places a full positive charge on the nitrogen, making the ring incredibly electron-deficient (deactivated). A standard Friedel-Crafts electrophile (acylium ion) cannot attack such a deactivated ring.

Q: I am seeing a "red tar" in my Minisci reaction. What is it? A: This is likely a polymer of your radical source or quinoline oligomers.

-

Fix: Ensure efficient stirring and degas your solvent (remove O₂). Oxygen can quench radicals or promote polymerization. Add the oxidant (persulfate) slowly to keep the radical concentration low (steady-state approximation).

Q: How do I separate the C2 and C4 isomers from the Minisci reaction? A: They are often difficult to separate by crystallization. Flash chromatography using a gradient of Ethyl Acetate in Hexanes (0% to 40%) is standard. C4-acetyl quinolines are typically more polar than C2 isomers due to the dipole moment alignment.

References

-

Minisci Reaction & Regioselectivity: Siddaraju, Y., Lamani, M., & Prabhu, K. R. (2014). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. The Journal of Organic Chemistry, 79(9), 3856–3865.

-

N-Oxide C-H Activation (C8 Selectivity): Wu, X., Zhao, Y., & Ge, H. (2016). Direct Aerobic Carbonylation of C(sp2)–H Bonds in the Quinoline N-Oxide with Alcohols. Journal of the American Chemical Society, 138(24), 7524–7527.

-

Friedel-Crafts on Tetrahydroquinolines: Kouznetsov, V. V., et al. (2005). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 10, 15-20. (Validating the THQ reduction-acylation pathway).

-

Boekelheide Rearrangement Mechanisms: Fontenas, C., et al. (1995). The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent.[1] Synthetic Communications, 25(5), 629-633.

Sources

Technical Support Center: Optimizing Storage Conditions for Moisture-Sensitive Quinoline Esters

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with moisture-sensitive quinoline esters. Its purpose is to offer a comprehensive resource for understanding, troubleshooting, and mitigating stability issues arising from improper storage and handling. By adhering to the principles outlined, you can ensure the integrity, purity, and performance of your quinoline ester compounds throughout their lifecycle.

Foundational Principles: The Inherent Instability of Quinoline Esters

Quinoline esters, a vital class of heterocyclic compounds in medicinal chemistry, are frequently susceptible to degradation via hydrolysis.[1][2] This reactivity stems from the electrophilic nature of the ester's carbonyl carbon, which is a prime target for nucleophilic attack by water molecules. This process, known as hydrolysis, cleaves the ester bond, yielding a carboxylic acid and an alcohol, thereby compromising the compound's structural integrity and biological activity.[3][4]

The quinoline moiety itself is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] This inherent property exacerbates the risk of hydrolysis, making stringent control of environmental moisture a critical factor in maintaining the long-term stability of these compounds.[7][8][9]

Mechanism of Hydrolysis

The hydrolysis of an ester can be catalyzed by both acid and base. In the context of atmospheric moisture, the reaction typically proceeds via a neutral or slightly acidic pathway. The presence of water molecules, even in trace amounts, can initiate the degradation process.

Caption: Base-catalyzed hydrolysis mechanism of a quinoline ester.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the storage and handling of moisture-sensitive quinoline esters.

Q1: My quinoline ester has turned from a white powder to a yellowish, clumpy solid. What happened?

A1: This is a classic sign of moisture absorption and subsequent hydrolysis. The quinoline core itself can yellow or brown upon exposure to light and air, and the hygroscopic nature of the compound leads to the absorption of atmospheric moisture, causing the powder to clump.[5][10] The color change may also indicate the formation of degradation products. Immediate analysis is recommended to assess the purity of the material.

Q2: I store my quinoline esters in a standard laboratory freezer. Is this sufficient to prevent degradation?

A2: Not necessarily. While low temperatures can slow the rate of chemical reactions, freezers can be high-humidity environments.[11] Storing a hygroscopic compound in a simple vial in a freezer can lead to condensation and moisture ingress, potentially accelerating hydrolysis.[11] Proper storage requires a multi-faceted approach that includes not just temperature control but, more importantly, stringent moisture control.

Q3: What is the ideal relative humidity (RH) for storing moisture-sensitive compounds?

A3: For highly moisture-sensitive pharmaceutical compounds, it is recommended to maintain a relative humidity of 50% or lower.[12][13] Exceeding 60% RH significantly increases the risk of decomposition.[13] For particularly sensitive quinoline esters, aiming for an even lower RH is advisable.

Q4: Can I use any desiccant for my desiccator?

A4: While several types of desiccants are available, their efficacy varies depending on the desired level of dryness. Silica gel is a common and effective choice for general-purpose drying.[14][15] For achieving very low humidity levels, molecular sieves are superior as they can adsorb moisture even at low relative humidity.[14][16]

Q5: How often should I regenerate or replace the desiccant in my storage container?

A5: This depends on the frequency of access to the container, the ambient humidity of the laboratory, and the type of desiccant used. Indicating silica gel changes color as it becomes saturated, providing a visual cue for replacement or regeneration. For non-indicating desiccants, a regular replacement schedule (e.g., monthly) is a good practice. In high-humidity environments or with frequent container access, a more frequent schedule is necessary.

Troubleshooting Guide: A Proactive Approach to Stability

This section provides systematic troubleshooting workflows to identify and resolve common issues encountered during the storage and handling of quinoline esters.

Issue: Unexpected Impurities Detected in a Freshly Opened Container

This scenario suggests that degradation may have occurred during shipping or initial storage.

Caption: Workflow for troubleshooting impurities in a new container.

Issue: Gradual Decrease in Purity Over Time in the Lab

This indicates an issue with your local storage and handling procedures.

| Potential Cause | Corrective Action | Verification Step |

| Inadequate Storage Container | Transfer the compound to an airtight container with a high-integrity seal (e.g., amber glass vial with a PTFE-lined cap).[8] | Perform a stability study comparing the compound in the new vs. old container under controlled conditions. |

| Saturated Desiccant | Replace or regenerate the desiccant in your desiccator or storage chamber.[17] | Use a hygrometer to monitor the relative humidity inside the storage environment. |

| Frequent Exposure to Ambient Air | Minimize the number of times the primary container is opened. Aliquot the compound into smaller, single-use vials.[10] | Analyze the purity of an aliquot that has been stored unopened for a set period versus the main stock. |

| Inert Atmosphere Compromised | If using an inert gas blanket, ensure the gas is dry (e.g., passed through a drying trap) and that the container is properly purged and sealed.[18][19] | Use an oxygen sensor to verify the inert atmosphere within the storage container. |

Experimental Protocols: Ensuring Compound Integrity

Adherence to standardized protocols is paramount for preserving the stability of moisture-sensitive quinoline esters.

Protocol for Aliquoting and Short-Term Storage

-

Preparation: Prepare a dry, inert atmosphere work area. A glove box or a benchtop area purged with dry nitrogen or argon is ideal.

-

Equilibration: Allow the primary container of the quinoline ester to equilibrate to room temperature before opening to prevent condensation.

-

Aliquoting: Quickly weigh and transfer the desired amount of the compound into smaller, pre-dried vials.

-

Inerting: Backfill each vial with a dry, inert gas such as nitrogen or argon.[20][21]

-

Sealing: Tightly seal the vials with high-quality, chemically resistant caps.

-

Labeling: Clearly label each aliquot with the compound name, lot number, concentration (if in solution), and date.

-

Storage: Place the aliquots in a desiccator containing an active desiccant. For long-term storage, the desiccator should be placed in a controlled-temperature environment (e.g., a refrigerator, not a freezer unless the compound's properties specifically require it and humidity is controlled).

Protocol for Stability Testing of a Quinoline Ester

This protocol is based on the principles outlined in the ICH guidelines for stability testing.[22][23][24]

-

Sample Preparation: Prepare multiple, identical samples of the quinoline ester in the intended storage container and closure system.

-

Initial Analysis (Time Zero): Perform a comprehensive analysis on a subset of the samples to establish the initial purity, appearance, and other relevant quality attributes. Common analytical techniques include HPLC, LC-MS, and Karl Fischer titration for water content.[25][26][27]

-

Storage Conditions: Place the remaining samples in stability chambers set to various conditions. For moisture sensitivity assessment, different relative humidity levels are crucial.

-

Testing Frequency: Pull samples at predetermined time points for analysis.

-

Data Analysis: Compare the analytical results at each time point to the initial data to determine the rate of degradation and establish a shelf-life.

References

- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024).

- How do you handle hygroscopic solutes in the lab? - TutorChase.

-

Quinoline - Wikipedia. Available at: [Link]

- Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2022).

- 4 Factors Influencing the Stability of Medicinal Products - QbD Group. (2023).

-

Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC - NIH. (2021). Available at: [Link]

-

Hydrolysis of esters mechanism - YouTube. (2023). Available at: [Link]

- How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (2008).

- Bulk Desiccants in Pharmaceuticals: Ensuring Dryness for Drug Stability - Colorcon. (2024).

-

Inerting in the chemical industry. - Linde. Available at: [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available at: [Link]

-

Any advice about the stability of ester and carbamate containing compounds? - ResearchGate. (2015). Available at: [Link]

-

Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2025). Available at: [Link]

-

Quinoline | C9H7N | CID 7047 - PubChem - NIH. Available at: [Link]

-

mechanism of ester hydrolysis - YouTube. (2019). Available at: [Link]

-

Pharmaceutical Desiccants | Primary Packaging solution. Available at: [Link]

-

The Importance of Inerting - Air Products. Available at: [Link]

-

Microbial degradation of quinoline: kinetics study with Burkholderia picekttii - PubMed. (2004). Available at: [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

-

Nitrogen - Air Products. Available at: [Link]

-

Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed. (2023). Available at: [Link]

- WO2014166421A1 - Hydrolysis of an ester compound - Google Patents.

-

Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014). Available at: [Link]

-

Stability testing of existing active substances and related finished products. (2023). Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline. Available at: [Link]

-

Inerting in the chemical industry. - BOC. Available at: [Link]

-

Hydrolytic Stability of Synthetic Ester Lubricants - ResearchGate. Available at: [Link]

-

How to Store Reagents - Department of Chemistry : University of Rochester. Available at: [Link]

-

Pharmaceutical Desiccants - drytecindustries.com. Available at: [Link]

-

Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy | Semantic Scholar. Available at: [Link]

-

ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). (1997). Available at: [Link]

-

Moisture absorber packets for pharmaceutical industry - Desiccant Pak. Available at: [Link]

-

Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands - ResearchGate. (2009). Available at: [Link]

-

Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy - PubMed. (2011). Available at: [Link]

-

Inert gas - Wikipedia. Available at: [Link]

-

The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. Available at: [Link]

-

Effect of Moisture on the Stability of Solid Dosage Forms - ResearchGate. (2025). Available at: [Link]

-

ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025). Available at: [Link]

-

Optimizing Pharma Production: The Role of Humidity Control - LANSTEP. (2024). Available at: [Link]

-

The Role of Desiccants in Pharmaceutical Stability. (2025). Available at: [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (2021). Available at: [Link]

-

Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019). Available at: [Link]

Sources

- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. carbodiimide.com [carbodiimide.com]

- 8. qbdgroup.com [qbdgroup.com]

- 9. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tutorchase.com [tutorchase.com]

- 11. researchgate.net [researchgate.net]

- 12. danthermgroup.com [danthermgroup.com]

- 13. lanstepapls.com [lanstepapls.com]

- 14. colorcon.com [colorcon.com]

- 15. desiccantpak.com [desiccantpak.com]

- 16. pharmadesiccants.com [pharmadesiccants.com]

- 17. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 18. static.prd.echannel.linde.com [static.prd.echannel.linde.com]

- 19. airproducts.ie [airproducts.ie]

- 20. airproducts.me [airproducts.me]

- 21. Inert gas - Wikipedia [en.wikipedia.org]

- 22. database.ich.org [database.ich.org]

- 23. ema.europa.eu [ema.europa.eu]

- 24. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 25. madison-proceedings.com [madison-proceedings.com]

- 26. researchgate.net [researchgate.net]

- 27. Microbial degradation of quinoline: kinetics study with Burkholderia picekttii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. ema.europa.eu [ema.europa.eu]

- 29. asean.org [asean.org]

Technical Support Center: Purification of 5-Acetoxyquinoline

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 5-hydroxyquinoline from its acetylated product, 5-acetoxyquinoline. The guidance herein is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your purification process.

Foundational Knowledge: Understanding the Components

Effective purification begins with a solid understanding of the chemical and physical properties of the compounds involved. The key to separating the starting material, 5-hydroxyquinoline, from the desired product, 5-acetoxyquinoline, lies in exploiting their structural differences. The primary distinction is the conversion of the phenolic hydroxyl group (-OH) in 5-hydroxyquinoline to an acetate ester (-OAc) in 5-acetoxyquinoline. This functional group modification significantly alters the acidity and polarity of the molecule.

| Property | 5-Hydroxyquinoline | 5-Acetoxyquinoline | Rationale for Separation |

| Structure | Phenolic -OH group | Acetate ester group | The acidic proton on the hydroxyl group is the primary handle for separation via acid-base extraction. |

| Molecular Weight | 145.16 g/mol [1] | 187.19 g/mol | --- |

| Melting Point | 213-215 °C[1] | ~75-78 °C | Significant difference allows for purity assessment via melting point determination. |

| Acidity (pKa) | ~9.8 (phenolic proton) | Not appreciably acidic | The phenolic proton of 5-hydroxyquinoline is readily removed by a mild base, while the acetate is not. |

| Polarity | More polar | Less polar | The hydroxyl group allows for strong hydrogen bonding, making it more polar and more soluble in polar solvents. This difference is exploited in chromatography. |

Troubleshooting and FAQs

Q1: Why is separating unreacted 5-hydroxyquinoline from my 5-acetoxyquinoline product so challenging?

A1: The primary challenge stems from the structural similarity between the starting material and the product. Both molecules share the same quinoline backbone, leading to comparable solubility profiles in many common organic solvents. If the acetylation reaction has not gone to completion, you are left with a mixture of two compounds that may co-precipitate or be difficult to resolve with simple purification methods like a single recrystallization without a carefully selected solvent system.

Q2: What is the most robust and efficient method for removing the 5-hydroxyquinoline impurity?

A2: The most effective and widely applicable method is Acid-Base Extraction . This technique directly exploits the most significant chemical difference between the two compounds: the acidic phenolic hydroxyl group on the 5-hydroxyquinoline.

The Underlying Principle (Causality): 5-Hydroxyquinoline, being a phenol, is weakly acidic. It will react with a mild aqueous base (like sodium bicarbonate) to form a water-soluble sodium salt (sodium 5-quinolinate). The desired product, 5-acetoxyquinoline, lacks this acidic proton and, being an ester, will not react with the mild base. It remains in the non-polar organic phase. This allows for a clean separation of the two compounds into different liquid phases.

Experimental Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude reaction mixture (containing both 5-acetoxyquinoline and 5-hydroxyquinoline) in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Aqueous Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Stopper the funnel and gently invert it multiple times (10-15 inversions) to allow for the acid-base reaction to occur. Crucial Insight: Avoid vigorous shaking, as this can lead to the formation of emulsions that are difficult to break. Vent the funnel frequently to release CO₂ gas that is generated during the neutralization.

-

Phase Separation: Allow the layers to separate fully. The top layer will typically be the organic phase (depending on the solvent density) containing your pure 5-acetoxyquinoline, while the bottom aqueous layer will contain the dissolved sodium 5-quinolinate salt.

-

Drain and Repeat: Drain the lower aqueous layer. To ensure complete removal of the impurity, repeat the wash with fresh sodium bicarbonate solution (Steps 2-4) two more times.

-

Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove any residual water from the organic phase.

-

Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter to remove the drying agent, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified 5-acetoxyquinoline.

Workflow Visualization: Acid-Base Extraction

Caption: Workflow for purifying 5-acetoxyquinoline via acid-base extraction.

Q3: I tried acid-base extraction, but my recovery of 5-acetoxyquinoline is very low. What went wrong?

A3: Low yield after an extraction procedure can typically be traced to one of two issues: product hydrolysis or incomplete separation.

-

Problem 1: Product Hydrolysis. The acetate ester of your product can be hydrolyzed back to 5-hydroxyquinoline under basic conditions.

-

Causality: Using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will rapidly cleave the ester bond.

-

Troubleshooting: Always use a mild base. Saturated sodium bicarbonate is ideal because it is strong enough to deprotonate the phenol but generally not strong enough to cause significant hydrolysis of the ester, especially with brief contact times.

-

-

Problem 2: The Product is in the Aqueous Layer.

-

Causality: While less common, if the pH of the aqueous layer becomes too high, some of the product might be entrained. More likely, insufficient extraction from the organic layer leaves product behind.

-

Troubleshooting: After the initial separation, it is good practice to perform a "back-extraction." This involves taking the combined aqueous layers, acidifying them carefully with dilute HCl to reprotonate any accidentally hydrolyzed product, and then extracting them again with a fresh portion of organic solvent (e.g., ethyl acetate). This can recover any product that was lost to the aqueous phase.

-

Q4: Are there alternative purification methods if extraction is not feasible for my setup?